molecular formula C12H13NO2S B13817994 N-(3-Oxobutanethioyl)-N-phenylacetamide

N-(3-Oxobutanethioyl)-N-phenylacetamide

Cat. No.: B13817994
M. Wt: 235.30 g/mol
InChI Key: IKGUCTAJLIVXDZ-UHFFFAOYSA-N
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Description

N-(3-Oxobutanethioyl)-N-phenylacetamide is a thiocarbonyl derivative of 3-oxobutanamide, characterized by a thioester (C=S) group replacing the typical carbonyl (C=O) in the acetoacetamide backbone. These compounds share a common 3-oxobutanamide core, with substituents on the nitrogen atom significantly influencing their reactivity, physical properties, and applications.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(3-oxobutanethioyl)-N-phenylacetamide

InChI

InChI=1S/C12H13NO2S/c1-9(14)8-12(16)13(10(2)15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

IKGUCTAJLIVXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)N(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxobutanethioyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with 3-oxobutanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient mixing and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanethioyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(3-Oxobutanethioyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving thioesters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanethioyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Electron-withdrawing groups (e.g., nitro in N-(4-Nitrophenyl)-3-oxobutanamide) enhance stability and color intensity, making them suitable for industrial dyes . In contrast, aliphatic substituents (e.g., benzyl in N-benzylacetoacetamide) reduce crystallinity, favoring use as synthetic intermediates .
  • Pharmacological Activity : Substitution with a piperidinyl-phenethyl group (acetyl fentanyl) confers potent μ-opioid receptor agonism, linked to illicit opioid effects and overdose deaths . Conversely, sulphonamide derivatives of N-phenylacetamide exhibit analgesic and anti-inflammatory activities .

Critical Analysis of Structural Variations

  • Thioester vs.
  • Steric and Electronic Effects : Bulky substituents (e.g., phenethylpiperidinyl in acetyl fentanyl) reduce metabolic degradation, prolonging biological activity , while electron-donating groups (e.g., methoxy in N-(4-methoxyphenyl)acetamide) may stabilize intermediates in polymerization reactions .

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